molecular formula C23H20BrFN2O5 B2381556 N'-{(E)-[2-(4-bromo-2-fluorophenoxy)phenyl]methylidene}-3,4,5-trimethoxybenzenecarbohydrazide CAS No. 477886-79-6

N'-{(E)-[2-(4-bromo-2-fluorophenoxy)phenyl]methylidene}-3,4,5-trimethoxybenzenecarbohydrazide

Cat. No. B2381556
CAS RN: 477886-79-6
M. Wt: 503.324
InChI Key: NLLCHKCTLMMYTM-LGJNPRDNSA-N
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Description

This compound is a type of organic molecule that contains several functional groups. It has a central benzene ring which is substituted with three methoxy groups (-OCH3), a carbohydrazide group (-CONHNH2), and a phenyl group that is further substituted with a bromo (-Br), fluoro (-F), and phenoxy (-OC6H5) groups .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. These groups would likely influence the overall shape and properties of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties like solubility, melting point, boiling point, etc .

Scientific Research Applications

Synthesis and Characterization

The synthesis of similar compounds to N'-{(E)-[2-(4-bromo-2-fluorophenoxy)phenyl]methylidene}-3,4,5-trimethoxybenzenecarbohydrazide, involves complex chemical reactions and characterizations. For instance, the synthesis of Schiff base ligands derived from 2-hydroxybenzophenones and their iron(III) complexes has been reported. These complexes have been characterized through various techniques such as elemental analysis, and IR and UV-VIS spectroscopy. Such studies are crucial for understanding the chemical properties and potential applications of these compounds (Pogány et al., 2017).

Potential in Photodynamic Therapy

Compounds structurally related to the subject compound have shown promise in photodynamic therapy (PDT). For example, a zinc phthalocyanine substituted with new benzenesulfonamide derivative groups exhibited high singlet oxygen quantum yield, an important feature for Type II photosensitizers in cancer treatment via PDT (Pişkin et al., 2020).

Antibacterial and Antipathogenic Potential

Several related compounds have demonstrated significant antibacterial and antipathogenic properties. Thiourea derivatives, for instance, have shown potential as novel anti-microbial agents with antibiofilm properties (Limban et al., 2011). Additionally, sulfonamide-derived compounds and their transition metal complexes have shown moderate to significant antibacterial activity against various bacterial strains (Chohan & Shad, 2011).

Interaction with DNA and Enzymatic Activities

Some compounds in this category have shown interesting interactions with DNA and enzymatic activities. For instance, Schiff base compounds like N'-(2-hydroxy-3-methoxybenzylidene)-4-tert-butylbenzohydrazide have been studied for their biological activities including interaction with SS-DNA, suggesting potential uses in biomedical research (Sirajuddin et al., 2013).

Nonlinear Optical Properties

The nonlinear optical properties of similar compounds have been explored, indicating potential applications in the nonlinear electro-optic field. For example, single crystals of N’-[(E)-(4-bromophenyl)(phenyl)methylidene]–4-methylbenzenesulfonohydrazide have been studied for their third-order nonlinear optical properties, which are essential for applications in advanced photonic devices (Ahamed et al., 2018).

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include exploring its reactivity, stability, and any bioactive properties it might have .

properties

IUPAC Name

N-[(E)-[2-(4-bromo-2-fluorophenoxy)phenyl]methylideneamino]-3,4,5-trimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20BrFN2O5/c1-29-20-10-15(11-21(30-2)22(20)31-3)23(28)27-26-13-14-6-4-5-7-18(14)32-19-9-8-16(24)12-17(19)25/h4-13H,1-3H3,(H,27,28)/b26-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLLCHKCTLMMYTM-LGJNPRDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NN=CC2=CC=CC=C2OC3=C(C=C(C=C3)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N/N=C/C2=CC=CC=C2OC3=C(C=C(C=C3)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20BrFN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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